1-(Difluoromethyl)-1,2-dihydropyridin-2-one
Overview
Description
Difluoromethyl compounds are a class of organic compounds that contain a difluoromethyl group (CF2H). They are of interest in pharmaceutical and materials science because the CF2H group can have a significant impact on the physical properties of the compounds, including solubility, metabolic stability, and lipophilicity .
Synthesis Analysis
The synthesis of difluoromethyl compounds has seen significant advances in recent years. Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Molecular Structure Analysis
The molecular structure of difluoromethyl compounds can be analyzed using various techniques. For example, the crystal structure of a compound can be determined using X-ray diffraction . Additionally, the 3-D topology of interactions in the molecule can be visualized using Hirshfeld surface, molecular electrostatic potential, enrichment ratio, and energy frameworks analysis .
Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethyl compounds can be influenced by the presence of the CF2H group. For example, compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .
Scientific Research Applications
Late-stage Difluoromethylation
This compound plays a significant role in late-stage difluoromethylation processes . The introduction of difluoromethyl groups in the last stages of synthetic protocols has been shown to exert positive impacts on the physical properties of organic compounds .
Photocatalytic Transformations
“1-(Difluoromethyl)-1,2-dihydropyridin-2-one” is used in visible light photocatalytic transformations . These reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .
Pharmaceutical Applications
The difluoromethyl group has garnered particular attention in medicinal chemistry due to the fact that the CF2H moiety is isosteric and isopolar to the –OH and –SH groups . This makes it a lipophilic hydrogen bond donor, which can emulate the oxygen (or sulfur) lone electron pairs .
Agrochemical Applications
The introduction of fluoro-substituents into agrochemical molecules has a striking positive impact on their physical properties . This includes metabolic stability, solubility, and lipophilicity .
Materials Science Applications
In the field of materials science, the introduction of fluoro-substituents into molecules has a significant positive impact on their physical properties . This includes solubility and lipophilicity .
Protein Modification
An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins . This allows for the creation of novel protein structures with unique properties .
Mechanism of Action
Target of Action
Compounds with a difluoromethyl group have been found to interact with various targets, including proteins . The specific role of these targets can vary widely, depending on the nature of the protein and its function within the cell.
Mode of Action
Difluoromethyl groups are known to participate in various chemical reactions, including bond formation with carbon, oxygen, nitrogen, and sulfur atoms . These reactions can lead to changes in the structure and function of the target molecules, potentially altering their activity within the cell.
Biochemical Pathways
The introduction of a difluoromethyl group can influence a variety of biochemical processes, depending on the nature of the target molecule and the specific site of interaction .
Pharmacokinetics
The presence of a difluoromethyl group can influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
The introduction of a difluoromethyl group can lead to changes in the structure and function of target molecules, potentially altering their activity within the cell .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the activity of compounds with a difluoromethyl group .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(difluoromethyl)pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)9-4-2-1-3-5(9)10/h1-4,6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYHNOZVCPVIQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-1,2-dihydropyridin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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